3-Benzylimidazo[1,5-a]pyridine chemical structure and properties
3-Benzylimidazo[1,5-a]pyridine chemical structure and properties
An In-Depth Technical Guide to 3-Benzylimidazo[1,5-a]pyridine: Structure, Properties, and Therapeutic Potential
Abstract
The imidazo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it a "privileged scaffold" for the development of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of a specific derivative, 3-Benzylimidazo[1,5-a]pyridine. We will delve into its chemical structure, physicochemical and spectroscopic properties, and plausible synthetic routes. Furthermore, this paper explores its significant potential in drug discovery, particularly as an inhibitor of critical signaling pathways implicated in cancer, such as the PI3K/Akt pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this molecular framework.
Introduction: The Imidazo[1,5-a]pyridine Core
Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have emerged as a cornerstone in the design of bioactive molecules.[2] Their unique chemical architecture is found in several natural alkaloids and a multitude of synthetic compounds with diverse pharmacological activities, including antitumor, cardiotonic, antiviral, and anti-inflammatory properties.[3][4][5] The therapeutic relevance of this scaffold is underscored by its presence in numerous marketed drugs and clinical candidates.[6]
Beyond their established roles as pharmaceutical agents, these compounds exhibit intriguing photophysical properties, such as fluorescence, making them valuable in materials science for applications like optoelectronic devices and sensors.[1][2] The versatility of the imidazo[1,5-a]pyridine nucleus allows for strategic modification of its substitution pattern to fine-tune both electronic and steric properties, thereby optimizing its interaction with biological targets.[2] The introduction of a benzyl group at the C3-position, as in 3-Benzylimidazo[1,5-a]pyridine, provides a key lipophilic and aromatic moiety that can be crucial for establishing specific binding interactions within protein active sites.
Chemical Structure and Physicochemical Properties
Molecular Identity
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IUPAC Name: 3-Benzylimidazo[1,5-a]pyridine
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Molecular Formula: C₁₄H₁₂N₂
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Molecular Weight: 208.26 g/mol
The structure consists of a bicyclic system where an imidazole ring is fused to a pyridine ring. A benzyl substituent is attached to the carbon at position 3 of the imidazo[1,5-a]pyridine core. This rigid heterocyclic scaffold is known to enhance binding selectivity and metabolic stability in drug candidates.[7]
Physicochemical Data
| Property | Expected Value | Source / Rationale |
| Melting Point | Approx. 108 - 112 °C | Based on the value for 3-phenylimidazo[1,5-a]pyridine.[8] |
| Boiling Point | Approx. 140 °C / 2 mmHg | Based on the value for 3-phenylimidazo[1,5-a]pyridine.[8] |
| Appearance | Expected to be a light yellow or green crystalline powder. | Based on descriptions of similar analogs.[8][9] |
| Aqueous Solubility | Low; estimated < 20 µg/mL | Based on the measured solubility of 19.1 µg/mL for the phenyl analog, indicating poor water solubility.[10] |
| XLogP3 | Approx. 3.5 - 4.0 | Calculated values for similar structures like 3-phenylimidazo(1,5-a)pyridine are around 3.5, indicating significant lipophilicity.[10] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous structural confirmation of 3-Benzylimidazo[1,5-a]pyridine.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fused imidazo[1,5-a]pyridine core and the benzyl ring, typically in the range of δ 6.5-8.5 ppm. A key diagnostic signal would be a singlet at approximately δ 4.0-4.5 ppm, corresponding to the two benzylic protons (-CH₂-).
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¹³C NMR Spectroscopy : The carbon spectrum will display signals for each unique carbon atom. Aromatic carbons will resonate in the δ 110-150 ppm region. The benzylic carbon signal is anticipated around δ 35-45 ppm, providing complementary evidence for the structure.
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Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. These include aromatic C-H stretching vibrations (3000-3100 cm⁻¹), aliphatic C-H stretching from the benzyl methylene group (2850-3000 cm⁻¹), and a series of strong bands for C=C and C=N bond stretching within the aromatic rings (1400-1650 cm⁻¹).[11]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a precise mass measurement of the molecular ion [M+H]⁺ at approximately m/z 209.1073, calculated for C₁₄H₁₃N₂⁺.[9]
Synthesis and Reactivity
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various strategic methodologies.[9] A highly effective and common approach is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate carbonyl compound or its equivalent.[3]
Proposed Synthetic Workflow
The synthesis of 3-Benzylimidazo[1,5-a]pyridine can be logically approached via the reaction of 2-(aminomethyl)pyridine with phenylacetaldehyde, followed by an oxidative cyclization step. This workflow leverages readily available starting materials and established reaction mechanisms.
Caption: Proposed two-step synthesis of 3-Benzylimidazo[1,5-a]pyridine.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing substituted imidazo[1,5-a]pyridines.[3][12]
Objective: To synthesize 3-Benzylimidazo[1,5-a]pyridine.
Materials:
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2-(Aminomethyl)pyridine
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Phenylacetaldehyde
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Anhydrous Toluene
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p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 eq), phenylacetaldehyde (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in anhydrous toluene.
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Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and facilitating nucleophilic attack by the primary amine. The Dean-Stark trap is crucial for removing water, driving the equilibrium towards the formation of the imine intermediate.
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Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
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Oxidative Aromatization: Dissolve the crude residue in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of DDQ (1.2 eq) in DCM dropwise over 15 minutes.
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Causality: DDQ is a powerful oxidizing agent that facilitates the dehydrogenation of the dihydro-imidazo[1,5-a]pyridine intermediate formed after cyclization, leading to the stable, aromatic final product. The reaction is performed at 0 °C to control its exothermicity.
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Reaction Quenching and Workup: After stirring for 2-4 hours at room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-Benzylimidazo[1,5-a]pyridine.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and HRMS as described in Section 3.
Applications in Drug Discovery and Development
The imidazo[1,5-a]pyridine scaffold is a versatile platform for drug design, with derivatives showing efficacy against a range of diseases.[13][14] Its rigid structure is particularly well-suited for insertion into the well-defined binding pockets of enzymes like kinases.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several imidazo[1,5-a]pyridine-based compounds have been developed as potent inhibitors of this pathway.[13][15]
A hybrid molecule containing the imidazo[1,5-a]pyridine core has been shown to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[15] The benzyl group in 3-Benzylimidazo[1,5-a]pyridine can occupy hydrophobic pockets within the ATP-binding site of kinases like PI3K or Akt, while the nitrogen atoms of the core can form crucial hydrogen bonds, anchoring the inhibitor in place.
Visualizing the Mechanism of Action
The following diagram illustrates the canonical PI3K/Akt pathway and the inhibitory action of a hypothetical drug candidate based on the 3-Benzylimidazo[1,5-a]pyridine scaffold.
Caption: Inhibition of the PI3K/Akt pathway by an imidazo[1,5-a]pyridine derivative.
Other Therapeutic Applications
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Tubulin Polymerization Inhibition: Certain imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated significant cytotoxic activity by inhibiting tubulin polymerization, a mechanism similar to well-known anticancer drugs.[13][15] This action disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[15]
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Central Nervous System (CNS) Disorders: The scaffold serves as a building block for modulators of central nervous system disorders, including anxiolytics and antipsychotics, by interacting with various neurotransmitter receptors.[7]
Conclusion and Future Outlook
3-Benzylimidazo[1,5-a]pyridine represents a molecule of significant interest built upon a privileged heterocyclic core. Its rigid, aromatic structure, combined with synthetic tractability, makes it an excellent starting point for medicinal chemistry campaigns. The physicochemical properties suggest good membrane permeability, a desirable trait for drug candidates targeting intracellular proteins like kinases.
Future research should focus on synthesizing a library of derivatives by modifying the benzyl ring (e.g., adding electron-donating or -withdrawing groups) and exploring substitutions at other positions of the imidazo[1,5-a]pyridine core. Such structure-activity relationship (SAR) studies will be invaluable for optimizing potency and selectivity against specific biological targets, ultimately paving the way for the development of next-generation therapeutics for cancer and other debilitating diseases.
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